molecular formula C12H18FNO B11205206 (3-Ethoxypropyl)[(2-fluorophenyl)methyl]amine

(3-Ethoxypropyl)[(2-fluorophenyl)methyl]amine

Cat. No.: B11205206
M. Wt: 211.28 g/mol
InChI Key: WOPZERFLMVBFOY-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)[(2-fluorophenyl)methyl]amine is an organic compound with the molecular formula C₁₂H₁₈FNO It is a derivative of amine, characterized by the presence of an ethoxypropyl group and a fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypropyl)[(2-fluorophenyl)methyl]amine typically involves the reaction of 2-fluorobenzyl chloride with 3-ethoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction, followed by purification steps such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and yield. Additionally, industrial production may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[(2-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxypropyl or fluorophenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine compounds with different functional groups.

Scientific Research Applications

(3-Ethoxypropyl)[(2-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[(2-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethoxypropyl)[(2-chlorophenyl)methyl]amine
  • (3-Ethoxypropyl)[(2-bromophenyl)methyl]amine
  • (3-Ethoxypropyl)[(2-iodophenyl)methyl]amine

Uniqueness

(3-Ethoxypropyl)[(2-fluorophenyl)methyl]amine is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

3-ethoxy-N-[(2-fluorophenyl)methyl]propan-1-amine

InChI

InChI=1S/C12H18FNO/c1-2-15-9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,2,5,8-10H2,1H3

InChI Key

WOPZERFLMVBFOY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC=CC=C1F

Origin of Product

United States

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